4-(Diethylamino)-2-mercaptobenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-(diethylamino)-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
KMSUDCGPMKRZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)S |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 4 Diethylamino 2 Mercaptobenzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. pressbooks.publibretexts.org The general reaction pathway involves the addition of a nucleophile to the carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate typically yields an alcohol, or in the case of certain nucleophiles, elimination of water can lead to the formation of a new double bond. pressbooks.publibretexts.org
Nucleophilic addition is the most characteristic reaction of aldehydes. pressbooks.publibretexts.org The reactivity of the aldehyde in 4-(Diethylamino)-2-mercaptobenzaldehyde is influenced by the electronic effects of the substituents on the benzene (B151609) ring.
Aromatic aldehydes readily react with primary amines in a condensation reaction to form imines (R-CH=N-R'), a class of compounds also known as Schiff bases. masterorganicchemistry.comchemsociety.org.ng This reaction is typically catalyzed by acid or heat and proceeds through the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. mdpi.com Subsequent dehydration of the hemiaminal yields the stable imine product. researchgate.net
The reaction of this compound with various primary amines is expected to proceed efficiently. For instance, reacting it with aniline (B41778) would produce the corresponding N-phenylimine derivative. This is analogous to the synthesis of Schiff bases from similar compounds like 4-(diethylamino)salicylaldehyde (B93021), which has been shown to react with aniline to form stable metal complexes. researchgate.net
Table 1: Illustrative Formation of a Schiff Base from this compound
| Reactant 1 | Reactant 2 | Product | Product Class |
| This compound | Aniline | (E)-1-((4-(diethylamino)-2-mercaptophenyl)methylene)-N-phenylaniline | Imine (Schiff Base) |
| This compound | Ethylamine | (E)-N-((4-(diethylamino)-2-mercaptophenyl)methylene)ethanamine | Imine (Schiff Base) |
Similar to primary amines, hydrazines and their derivatives, such as hydrazides, react with aldehydes to form hydrazones (R-CH=N-NH-R'). masterorganicchemistry.com These reactions are also condensation processes that involve the formation of a tetrahedral intermediate followed by the elimination of a water molecule. nih.gov Hydrazone formation is a well-established method for derivatizing carbonyl compounds. mdpi.com
The aldehyde moiety of this compound is expected to react readily with hydrazine (B178648) hydrate (B1144303) or substituted hydrazides. For example, a patented method describes the synthesis of a bis-Schiff base through the reaction of 4-(diethylamino)-salicylaldehyde with carbohydrazide. google.com Likewise, its reaction with compounds like 6-(hydroxymethyl)picolinohydrazide (B1499584) is anticipated, analogous to reactions with similar salicylaldehydes. rsc.org
Table 2: Expected Hydrazone Formation Reactions
| Reactant 1 | Reactant 2 | Expected Product | Product Class |
| This compound | Hydrazine Hydrate | (4-(diethylamino)-2-mercaptophenyl)methanone hydrazone | Hydrazone |
| This compound | Phenylhydrazine | 1-((4-(diethylamino)-2-mercaptophenyl)methylene)-2-phenylhydrazine | Phenylhydrazone |
| This compound | Isonicotinohydrazide | N'-((4-(diethylamino)-2-mercaptophenyl)methylene)isonicotinohydrazide | Acylhydrazone |
Beyond imine and hydrazone formation, the aldehyde group can participate in various other carbon-carbon bond-forming condensation reactions. These reactions typically involve the reaction of the aldehyde with a nucleophilic carbon atom, often from a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl acetoacetate) in what is known as a Knoevenagel condensation. These reactions are generally base-catalyzed and result in the formation of an α,β-unsaturated product after dehydration.
The aldehyde group of this compound is expected to be a suitable substrate for such condensation reactions, leading to a diverse range of derivatives with extended conjugation.
Table 3: General Knoevenagel Condensation with this compound
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Expected Product Type |
| This compound | Malononitrile | Base (e.g., Piperidine) | 2-((4-(diethylamino)-2-mercaptophenyl)methylene)malononitrile |
| This compound | Ethyl acetoacetate | Base (e.g., Piperidine) | Ethyl 2-((4-(diethylamino)-2-mercaptophenyl)methylene)-3-oxobutanoate |
Nucleophilic Addition Reactions
Reactions Involving the Mercapto Group
The mercapto group (-SH), or thiol, is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation. nih.gov The sulfur atom can readily participate in reactions with a variety of electrophiles and can coordinate to metal centers.
The mercapto group in this compound provides a secondary site for derivatization, orthogonal to the aldehyde moiety.
Key thiol-specific reactions include:
Alkylation: As a potent nucleophile, the thiolate anion (formed under basic conditions) reacts efficiently with alkylating agents such as alkyl halides (e.g., iodoacetamide) and benzylic halides to form stable thioether linkages. nih.govthermofisher.com
Michael Addition: Thiols readily undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition. Reagents like maleimides are commonly used for this purpose. thermofisher.com
Oxidation to Disulfides: Thiols can be oxidized under mild conditions (e.g., exposure to air, iodine, or hydrogen peroxide) to form disulfides (R-S-S-R). This reaction would link two molecules of this compound via a disulfide bridge.
Formation of Thioesters: Reaction of the thiol group with acyl chlorides or acid anhydrides would yield the corresponding thioesters.
Metal Coordination: The soft sulfur atom of a thiol is an excellent ligand for soft metal ions. researchgate.net The deprotonated thiol (thiolate) can form stable complexes with metals such as Zn(II), Cd(II), Sn(II), and Pb(II), a property often exploited in the synthesis of coordination compounds. researchgate.net
Table 4: Summary of Expected Thiol-Specific Reactions
| Reaction Type | Reagent Class | Resulting Functional Group |
| Alkylation | Alkyl Halides (e.g., CH₃I) | Thioether (-S-CH₃) |
| Michael Addition | Maleimides | Thioether (succinimidyl) |
| Oxidation | Mild Oxidants (e.g., I₂) | Disulfide (-S-S-) |
| Acylation | Acyl Chlorides (e.g., CH₃COCl) | Thioester (-S-CO-CH₃) |
| Metal Coordination | Metal Salts (e.g., ZnCl₂) | Metal-Thiolate Complex (-S-Zn-) |
Disulfide Bond Formation
The thiol group is well-known for its propensity to undergo oxidation to form disulfide bonds (-S-S-). This reaction is a cornerstone of peptide and protein chemistry, where it plays a crucial role in structural stabilization. researchgate.net In the context of this compound, this reactivity allows for the formation of a dimeric structure.
The oxidation of this compound to its corresponding disulfide, 4,4'-(disulfanediyl)bis(2-(diethylamino)benzaldehyde), can be achieved using a variety of mild oxidizing agents. This transformation is a common and predictable reaction for thiols. nih.govorganic-chemistry.org The resulting disulfide-bridged compound possesses a more rigid structure and presents two aldehyde functionalities for further derivatization.
Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Typical Reaction Conditions |
| Air (O2) | Basic conditions, often catalyzed by metal ions |
| Hydrogen Peroxide (H2O2) | Neutral or slightly acidic conditions |
| Iodine (I2) | In the presence of a base |
| Dimethyl Sulfoxide (B87167) (DMSO) | Acidic conditions, elevated temperatures |
Reactions Involving the Diethylamino Group
The diethylamino group, a tertiary amine attached to the aromatic ring, significantly influences the molecule's electronic properties and reactivity. As an electron-donating group, it activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to itself. However, given the existing substitution pattern, further electrophilic substitution on the ring would be complex.
The nitrogen atom of the diethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. While it can participate in acid-base reactions, its primary reactivity in derivatization often involves its influence on the aromatic system. The electron-donating nature of the diethylamino group can also be harnessed to modulate the reactivity of the other functional groups. For instance, it enhances the nucleophilicity of the thiol group and can influence the electrophilicity of the aldehyde. In some contexts, the diethylamino group itself can be a target for oxidation under strong oxidizing conditions, though this is generally a less controlled reaction pathway compared to the transformations of the thiol and aldehyde groups. nih.gov
Cyclization and Heterocyclic Ring Formation
The strategic positioning of the thiol and aldehyde groups ortho to each other on the benzene ring makes this compound an excellent precursor for the synthesis of various sulfur-containing heterocyclic systems.
Formation of Sulfur-Containing Heterocycles
A prominent reaction pathway for 2-mercaptobenzaldehydes is their cyclocondensation with compounds containing active methylene groups to form substituted thiochromenes (benzo[b]thiopyrans) and related heterocycles. researchgate.net For instance, reaction with malononitrile in the presence of a basic catalyst would be expected to yield a 2-amino-4-(diethylamino)-2H-thiochromene-3-carbonitrile derivative.
Another important class of sulfur-containing heterocycles that can be synthesized from 2-aminothiophenols, which are structurally analogous to 2-mercaptobenzaldehydes in terms of cyclization potential, are the benzothiazines. nih.gov By reacting this compound with α-halo ketones, followed by intramolecular cyclization, one could access 2H-benzo[b] ntu.ac.ukfiveable.methiazine derivatives. nih.gov The reaction would proceed via initial S-alkylation of the thiol, followed by condensation between the newly introduced ketone and the amino group (if the starting material were a 2-aminothiophenol) or other suitable intramolecular reactions. For 2-mercaptobenzaldehyde, reaction with a molecule containing both a leaving group and a nucleophilic center could lead to benzothiazine formation.
Table 2: Plausible Heterocyclic Products from this compound
| Reactant | Resulting Heterocycle | Reaction Type |
| Malononitrile | 2-Amino-4-(diethylamino)-2H-thiochromene-3-carbonitrile | Knoevenagel condensation followed by cyclization |
| Ethyl Cyanoacetate | Ethyl 2-amino-4-(diethylamino)-2H-thiochromene-3-carboxylate | Knoevenagel condensation followed by cyclization |
| α-Bromoacetophenone | 3-Phenyl-4H-benzo[b] ntu.ac.ukfiveable.methiazine (hypothetical) | S-Alkylation followed by intramolecular cyclization |
Multi-component Reactions Incorporating the Compound
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. beilstein-journals.org The structure of this compound, with its aldehyde and nucleophilic thiol group, makes it a potential candidate for participation in certain MCRs.
One such example is the Gewald reaction, which typically involves a ketone or aldehyde, an active methylene compound, and elemental sulfur to produce a 2-aminothiophene. researchgate.net While the classic Gewald reaction uses elemental sulfur, a modified version could potentially utilize this compound as the sulfur source and aldehyde component.
Furthermore, the aldehyde functionality could allow this compound to participate in Biginelli-type reactions. The classic Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. fiveable.me A variation of this reaction could potentially incorporate this compound, leading to the formation of dihydropyrimidinones or their thio-analogues bearing the 4-(diethylamino)-2-mercaptophenyl substituent.
The participation in such reactions would lead to the rapid generation of molecular diversity and the synthesis of novel heterocyclic scaffolds with potential biological activities.
Coordination Chemistry: Metal Complexes and Supramolecular Assemblies
Ligand Design Principles and Donor Sets (S, N, O)
The foundation of designing ligands from 4-(diethylamino)-2-mercaptobenzaldehyde lies in leveraging its intrinsic S, N, and O donor atoms. The mercapto group provides a soft sulfur donor, the diethylamino group a nitrogen donor, and the aldehyde an oxygen donor. However, the aldehyde oxygen is a relatively weak coordinator. The true versatility of this molecule is unlocked through the chemical modification of the aldehyde group.
Influence of Schiff Base Formation on Ligand Properties
The condensation reaction between the aldehyde group of this compound and a primary amine is a cornerstone of its ligand design. chemijournal.comnih.gov This reaction forms a Schiff base, characterized by an imine or azomethine (-C=N-) functional group. chemijournal.comsapub.org This transformation is crucial as it replaces the weakly coordinating aldehyde oxygen with an imine nitrogen, which is a significantly more effective donor atom for coordinating with transition metal ions. nih.gov
The formation of the imine bond fundamentally alters the ligand's electronic and steric profile, enhancing its ability to form stable chelate rings with metal centers. The stability and properties of the resulting metal complexes are directly influenced by the nature of the amine used in the condensation.
Multidentate Ligand Architectures
The reaction of this compound with various primary amines allows for the creation of a wide array of multidentate ligands. The denticity—the number of donor atoms that can bind to a central metal ion—is determined by the structure of the amine.
Bidentate Ligands: Condensation with a simple monofunctional amine, such as aniline (B41778), yields a bidentate ligand. In this architecture, the metal ion is chelated by the mercapto sulfur (S) and the newly formed imine nitrogen (N). Studies on the analogous 4-(diethylamino)salicylaldehyde (B93021) have shown that its Schiff base with aniline acts as a bidentate ligand, coordinating through the deprotonated phenolic oxygen and the azomethine nitrogen. researchgate.netresearchgate.net This forms a stable six-membered chelate ring with the metal ion.
Tetradentate Ligands: Utilizing a difunctional amine, such as ethylenediamine, in a 2:1 molar ratio with the aldehyde results in a symmetrical tetradentate ligand. This type of ligand features two sulfur (S) and two imine nitrogen (N) donor atoms (an S,N,N,S donor set). Such architectures are highly effective in forming stable, mononuclear complexes. For example, the tetradentate Schiff base derived from 4-(diethylamino)salicylaldehyde and a diamine chelates a metal ion via its O,N,N,O donor set, typically forming a square planar geometry around the metal center. researchgate.net
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with Schiff base ligands derived from this compound analogues typically involves a straightforward reaction between the pre-synthesized ligand and a metal salt in an appropriate solvent.
Complexation with Transition Metals
Schiff base ligands derived from 4-(diethylamino)salicylaldehyde have been successfully complexed with a variety of transition metals. The general synthetic method involves mixing a hot ethanolic or methanolic solution of the ligand with a solution of the desired metal salt, often followed by refluxing to ensure complete reaction. researchgate.netidosr.org
A diverse range of metal complexes has been prepared using this approach, including those with:
Co(II) tsijournals.comresearchgate.net
Ni(II) researchgate.nettsijournals.comthepharmajournal.com
Cu(II) researchgate.nettsijournals.comresearchgate.netthepharmajournal.comresearchgate.net
Zn(II) researchgate.netresearchgate.netresearchgate.netthepharmajournal.com
Pd(II) scirp.org
Pt(IV) scirp.org
Mn(II) science.gov
Fe(III)
Ag(I)
Other metals such as Cd(II) , Sn(II) , and Pb(II) have also been used. researchgate.netresearchgate.netscirp.org
Stoichiometry and Coordination Geometries
The stoichiometry and resulting coordination geometry of the metal complexes are dependent on the denticity of the ligand and the nature of the metal ion.
ML₂ Stoichiometry: Bidentate Schiff base ligands typically form complexes with a 1:2 metal-to-ligand ratio (ML₂). researchgate.netresearchgate.net In these cases, two bidentate ligands coordinate to a single metal center. For instance, Zn(II), Cd(II), Sn(II), and Pb(II) complexes with the Schiff base of 4-(diethylamino)salicylaldehyde and aniline form neutral ML₂ chelates. researchgate.net The coordination geometry for such complexes is often tetrahedral or square planar.
ML Stoichiometry: Tetradentate Schiff base ligands usually form complexes with a 1:1 metal-to-ligand ratio (ML). The ligand wraps around the metal ion, occupying four coordination sites. This arrangement frequently leads to a square-planar geometry, particularly for d⁸ metal ions like Ni(II). researchgate.net
The following table summarizes representative stoichiometries and geometries for complexes formed with Schiff bases of the analogous 4-(diethylamino)salicylaldehyde.
| Metal Ion | Ligand Type | Stoichiometry | Coordination Geometry |
| Ni(II) | Tetradentate (ONNO) | 1:1 (ML) | Square Planar |
| Cu(II) | Bidentate (ONO) + bipy | 1:1:1 | Distorted Square Planar |
| Cu(II) | Bidentate (ONO) + phen | 2:2:2 (Dimer) | Elongated Square Pyramid |
| Zn(II) | Bidentate (ON) | 1:2 (ML₂) | Tetrahedral (proposed) |
| Cd(II) | Bidentate (ON) | 1:2 (ML₂) | Tetrahedral (proposed) |
Data sourced from studies on 4-(diethylamino)salicylaldehyde derivatives. researchgate.netresearchgate.netresearchgate.net
Crystallographic Analysis of Metal Complexes
Single-crystal X-ray diffraction provides definitive structural information for metal complexes. Crystallographic studies on complexes of Schiff bases derived from 4-(diethylamino)salicylaldehyde have elucidated their precise molecular structures.
A study on a Ni(II) complex with a symmetrical tetradentate Schiff base ligand derived from 4-(diethylamino)salicylaldehyde confirmed its structure. researchgate.net The analysis revealed that the Ni(II) ion is tetra-coordinated by the ONNO donor sites of the ligand. The geometry around the nickel center was determined to be square planar. researchgate.net
Similarly, crystal structures have been determined for Cu(II) complexes. researchgate.net One complex, containing the deprotonated salicylaldehyde (B1680747) derivative and 2,2′-bipyridine, was found to be mononuclear with the Cu(II) ion in a distorted square-planar environment. Another complex, incorporating 1,10-phenanthroline, was identified as a dinuclear, dimeric cation where each Cu(II) ion possesses a coordination geometry described as an elongated square pyramid. researchgate.net These structural analyses provide concrete evidence of the coordination modes and geometries predicted by other spectroscopic and analytical techniques.
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes are fundamentally dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand. In the case of complexes formed with this compound, the interplay between the metal d-orbitals and the ligand's frontier orbitals gives rise to a range of interesting spectroscopic and magnetic behaviors.
Schiff base complexes derived from related substituted benzaldehydes offer insights into the potential electronic transitions. Generally, the electronic spectra of these complexes exhibit bands attributable to π → π* and n → π* transitions within the aromatic rings and the azomethine group of the ligand. Upon coordination to a metal ion, these bands may shift, indicating the involvement of the ligand in complex formation. researchgate.net
More significantly, the spectra of transition metal complexes are often characterized by d-d transitions and charge transfer bands. The d-d transitions, which arise from the promotion of electrons between d-orbitals of different energy levels, are typically observed in the visible region and are responsible for the characteristic colors of these complexes. The energy of these transitions is sensitive to the geometry of the complex and the strength of the ligand field. Charge transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are generally more intense and occur at higher energies.
The magnetic properties of these complexes are determined by the number of unpaired electrons in the metal center. For instance, complexes of metals like Co(II) and Cu(II) are often paramagnetic due to the presence of unpaired d-electrons. cyberleninka.ru The magnetic susceptibility of these complexes can be measured to determine their effective magnetic moment (μeff), which provides information about the electron configuration and, in some cases, the geometry of the complex. fizika.silibretexts.org In contrast, complexes with metal ions having a d10 configuration, such as Zn(II), are expected to be diamagnetic. cyberleninka.ru
Specific electronic absorption and magnetic moment data for metal complexes of this compound are crucial for a thorough understanding of their structure and bonding. The table below summarizes typical electronic spectral data and magnetic moments observed for related Schiff base complexes, providing a predictive framework for the title compound's derivatives.
| Metal Ion | Coordination Environment | Electronic Transitions (cm⁻¹) | Magnetic Moment (B.M.) | Reference |
| Co(II) | Tetrahedral | ~15000 (⁴A₂ → ⁴T₁(P)) | 4.2 - 4.8 | cyberleninka.ru |
| Cu(II) | Square Planar | ~16000 (²B₁g → ²A₁g) | 1.8 - 2.2 | cyberleninka.ru |
| Zn(II) | Tetrahedral | No d-d transitions | Diamagnetic | cyberleninka.ru |
This table presents generalized data for analogous Schiff base complexes and serves as an illustrative guide for the expected properties of this compound complexes.
Catalytic Applications of Metal Complexes
The ability of metal complexes to catalyze organic reactions is a cornerstone of modern chemistry. The functional groups present in this compound make its metal complexes promising candidates for catalysis. The presence of both a soft sulfur donor and a hard or borderline nitrogen/oxygen donor (in Schiff base derivatives) allows for fine-tuning of the electronic and steric properties of the metal center, which is critical for catalytic activity.
Organic Transformations Mediated by Metal Complexes
Metal complexes of Schiff bases, including those analogous to derivatives of this compound, have demonstrated catalytic efficacy in a variety of organic transformations. Palladium complexes, in particular, are renowned for their role in C-C and C-N coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. rsc.org The catalytic cycle of these reactions often involves oxidative addition, transmetalation, and reductive elimination steps, and the ligand plays a crucial role in stabilizing the palladium center in its various oxidation states.
Copper complexes are also widely explored as catalysts. They have shown activity in oxidation reactions, C-N coupling reactions (Ullmann condensation), and other transformations. nih.govdntb.gov.ua The catalytic efficiency in these reactions is influenced by the ligand architecture, the choice of solvent, and the reaction conditions.
While specific examples detailing the catalytic use of this compound complexes are not abundant in the literature, the known reactivity of related systems suggests their potential in reactions such as:
Cross-Coupling Reactions: Palladium complexes could potentially catalyze Suzuki, Heck, and Sonogashira reactions, leveraging the electron-donating diethylamino group to facilitate the oxidative addition step.
Oxidation Reactions: Copper and other transition metal complexes may act as catalysts for the oxidation of alcohols and other organic substrates.
Reduction Reactions: The sulfur-containing ligand could stabilize low-valent metal centers, making these complexes suitable for certain reduction reactions.
The development of efficient and selective catalysts is an ongoing endeavor, and the exploration of this compound metal complexes in this context remains a promising area for future research.
Supramolecular Catalysis
Supramolecular catalysis represents a sophisticated approach where the catalytic activity is controlled by non-covalent interactions within a larger, self-assembled molecular architecture. tus.ac.jpnih.gov These systems can mimic the selectivity and efficiency of enzymes by creating a defined reaction pocket or by bringing reactants into close proximity.
Metal complexes of this compound, with their potential for forming extended structures through intermolecular interactions, could serve as building blocks for supramolecular catalysts. The diethylamino and mercapto groups can participate in hydrogen bonding or other non-covalent interactions, leading to the formation of dimers, oligomers, or even more complex assemblies. nih.gov
In such a supramolecular assembly, the catalytic metal centers might exhibit enhanced reactivity or selectivity compared to their monomeric counterparts. For instance, a bimetallic catalyst formed through self-assembly could facilitate reactions that require the cooperation of two metal centers. The hydrophobic/hydrophilic character of the ligand can also be exploited to create specific reaction environments within the supramolecular structure, enabling catalysis in aqueous media or facilitating phase-transfer catalysis. tus.ac.jp
The design and synthesis of such systems are challenging but offer exciting possibilities for developing highly specific and efficient catalytic processes. The principles of molecular recognition and self-assembly can be harnessed to create catalysts with tunable properties, responding to external stimuli such as light, temperature, or the presence of a specific substrate. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Analysis of the FT-IR spectrum for 4-(Diethylamino)-2-mercaptobenzaldehyde would be expected to reveal characteristic absorption bands for the thiol (S-H), aldehyde (C=O and C-H), and diethylamino groups, in addition to the aromatic ring vibrations. Specific frequencies would confirm the presence and electronic environment of these functionalities. However, no experimental FT-IR data for this compound could be located.
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement FT-IR data. It would be useful for identifying the C-S bond, aromatic ring breathing modes, and other key structural features. No experimental Raman spectra for this compound are currently available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the precise connectivity and three-dimensional structure of organic molecules by probing the magnetic environments of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum would provide detailed information on the number, environment, and connectivity of protons in the molecule. Distinct signals would be expected for the aldehyde proton, the aromatic protons, the methylene (B1212753) and methyl protons of the diethylamino group, and the thiol proton. Chemical shifts and coupling constants would be invaluable for assigning these signals to specific protons. No experimental ¹H NMR data for this compound could be found.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. Resonances for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the diethylamino group would be observed at characteristic chemical shifts. This data is crucial for confirming the carbon skeleton of the compound. No experimental ¹³C NMR data for this compound is available.
Other Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Advanced techniques such as COSY, HSQC, and HMBC (2D NMR) would be necessary to unambiguously assign all proton and carbon signals and to establish long-range correlations, confirming the substitution pattern on the aromatic ring. Solid-state NMR could provide information on the molecular structure and packing in the crystalline state. No data from these advanced NMR techniques for this compound could be located in the searched resources.
Electronic Absorption and Emission Spectroscopy
A comprehensive search of scientific literature did not yield specific Ultraviolet-Visible (UV-Vis) absorption data for this compound.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For an aromatic compound like this compound, the spectrum is expected to reveal characteristic absorption bands corresponding to electron transitions (e.g., π → π* and n → π*). The presence of the electron-donating diethylamino group and the sulfur-containing mercapto group, along with the aldehyde chromophore, would likely result in significant absorption in the UV and possibly the visible range. Analysis of the absorption maxima (λmax) and molar absorptivity (ε) would provide insight into the electronic structure of the conjugated system. The solvent environment can also influence the spectrum (solvatochromism), and studying this effect would offer information about the molecule's ground and excited state polarity.
Specific experimental data regarding the fluorescence, quantum yield, or fluorescence lifetime of this compound could not be located in the reviewed literature.
Fluorescence spectroscopy is used to study the light emitted by a substance after it has absorbed light. If this compound is fluorescent, this technique would characterize its emission spectrum, providing the wavelength of maximum emission. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, would quantify the efficiency of the fluorescence process. A higher quantum yield would indicate that fluorescence is a major pathway for the molecule to return to its ground state. Furthermore, fluorescence lifetime (τ) measurements determine the average time the molecule spends in the excited state before emitting a photon. This parameter is sensitive to the molecule's local environment and can provide information on quenching mechanisms and molecular interactions.
Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS) data for this compound is not available in surveyed scientific databases.
HR-MS is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, it allows for the calculation of a unique elemental formula (C₁₁H₁₅NOS for this compound). This analysis would serve as a definitive confirmation of the compound's identity. Furthermore, fragmentation patterns observed in the mass spectrum (MS/MS) would offer structural information by revealing how the molecule breaks apart, helping to confirm the connectivity of the diethylamino, mercapto, and aldehyde functional groups on the benzene (B151609) ring.
Electron Spin Resonance (ESR) Spectroscopy
No studies utilizing Electron Spin Resonance (ESR) spectroscopy to characterize this compound were found in the literature.
ESR spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radicals or certain transition metal complexes. The diamagnetic this compound molecule would not produce an ESR signal in its ground state. However, ESR could be used to study radical species derived from it, for example, through oxidation (such as a thiyl radical). The resulting spectrum's g-factor and hyperfine coupling constants would provide detailed information about the electronic structure and the distribution of the unpaired electron within the radical.
Thermal Analysis (TGA)
Thermogravimetric analysis (TGA) data for this compound has not been reported in the available scientific literature.
TGA measures the change in mass of a sample as a function of temperature. This analysis would determine the thermal stability of this compound, identifying the temperature at which it begins to decompose. The resulting thermogram would show the percentage of mass loss at different temperature ranges, providing insights into its decomposition pathway and the volatility of any resulting products. Such data is valuable for understanding the material's thermal limitations.
X-ray Diffraction Studies
A crystal structure for this compound determined by X-ray diffraction has not been published. For comparison, the crystal structure of the related compound 4-(Diethylamino)salicylaldehyde (B93021) has been reported. researchgate.net
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. If suitable crystals of this compound were analyzed, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the benzene ring and the geometry of the substituent groups. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules are arranged in the crystal lattice.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a primary analytical technique for the characterization of crystalline materials. mdpi.com It is a non-destructive method that provides information on the crystal structure, phase purity, and crystallite size of a powdered sample. mdpi.com The technique works by irradiating the sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for the material.
For a compound like this compound, PXRD would be employed to:
Identify the crystalline form: Different methods of synthesis or purification can lead to different polymorphic forms, each with a unique PXRD pattern.
Assess sample purity: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.
Monitor structural changes: PXRD can be used to study phase transitions that occur under varying conditions such as temperature or pressure.
While specific PXRD data for this compound is not detailed in the available research, the methodology remains a standard and essential step for the solid-state characterization of this and related compounds. mdpi.com
Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Structures
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. nih.gov This technique requires a high-quality single crystal, which, when exposed to an X-ray beam, diffracts the X-rays in a unique pattern of reflections. nih.gov By analyzing the positions and intensities of these reflections, a detailed model of the electron density and thus the atomic positions can be constructed. nih.gov
Although a specific crystal structure for this compound has not been reported, analysis of closely related structures provides insight into the type of data obtained from SC-XRD. For example, the related compound 4-(Diethylamino)salicylaldehyde, which differs by a hydroxyl group instead of a mercapto group, has been characterized. researchgate.netresearchgate.net Its analysis revealed a nearly planar salicylaldehyde (B1680747) fragment with an sp²-hybridized nitrogen atom. researchgate.netresearchgate.net
Another analogous compound, (E)-N-[4-(Diethylamino)-2-hydroxybenzylidene]-2,4,6-trimethylbenzenaminium nitrate, was also analyzed, providing detailed crystallographic data. nih.gov The data obtained from such an analysis typically includes:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z positions of each atom in the asymmetric unit.
Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.
The table below presents illustrative crystallographic data for a related diethylamino-substituted compound, showcasing the precision of the SC-XRD technique.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₅NO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0605 (11) |
| b (Å) | 8.1633 (11) |
| c (Å) | 9.2352 (13) |
| α (°) | 94.103 (11) |
| β (°) | 107.421 (13) |
| γ (°) | 97.215 (12) |
| Volume (ų) | 500.49 (12) |
| Z | 2 |
| Temperature (K) | 120 |
| Radiation (λ) | Mo Kα (0.71073 Å) |
| Data for the related compound 4-(Diethylamino)salicylaldehyde. researchgate.net |
This level of detail is crucial for understanding structure-property relationships and for computational modeling studies. nih.gov
Microscopic and Morphological Characterization of Materials
Microscopy techniques are essential for visualizing the surface topography, morphology, and internal structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. For a crystalline compound like this compound, SEM would be used to investigate:
Crystal Morphology: To visualize the shape, size, and habit of the crystals.
Surface Features: To identify any defects, steps, or other features on the crystal surfaces.
Particle Size Distribution: To determine the range and average size of particles in a powder sample.
In studies of related Schiff base compounds, SEM has been utilized to examine the chemical properties and surface morphology of the material. researchgate.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the imaging of a material's internal structure at the atomic level. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. nih.gov An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device.
For this compound, TEM could provide valuable information on:
Crystallographic Defects: To visualize dislocations, stacking faults, and grain boundaries within the crystal lattice.
Nanostructure: To characterize the morphology and structure if the material is prepared in a nanocrystalline form.
Lattice Imaging: To directly visualize the atomic planes within the crystal, confirming the structural data from diffraction techniques. nih.gov
TEM is a valuable research tool in microbiology and materials science for high-resolution structural studies. nih.gov
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, capable of producing three-dimensional images of a sample surface at the nanometer scale. nih.govmdpi.com An AFM consists of a cantilever with a sharp tip (probe) at its end that is used to scan the specimen surface. As the tip is scanned over the surface, the forces between the tip and the sample lead to a deflection of the cantilever, which is recorded to create the topographic image. rsc.org
AFM analysis of this compound would be useful for:
Surface Topography: To obtain detailed 3D images of crystal facets with atomic or molecular resolution. mdpi.com
Surface Roughness: To quantify the smoothness of the crystal surfaces.
Nucleation and Growth Studies: To observe the processes of crystal formation and self-assembly in real-time under controlled conditions. mdpi.com
Unlike electron microscopy, AFM does not require a vacuum and can be performed on samples in air or liquid, allowing for the study of materials under physiological or near-reacting conditions. mdpi.com
Computational and Theoretical Investigations of 4 Diethylamino 2 Mercaptobenzaldehyde and Its Derivatives
Prediction and Interpretation of Spectroscopic Properties
Molecular Dynamics Simulations for Intermolecular Interactions
There is a lack of published molecular dynamics (MD) simulation studies specifically investigating the intermolecular interactions of 4-(Diethylamino)-2-mercaptobenzaldehyde. MD simulations provide valuable insights into how a molecule interacts with its environment, including solvents or biological macromolecules, by simulating the motions of atoms and molecules over time. The absence of such studies for this particular compound means that no detailed findings or data on its interaction patterns, binding energies, or conformational changes in a simulated environment can be reported.
Applications in Sensing and Advanced Materials
Chemosensing and Fluorescent Probe Development
Chemosensors are molecules designed to detect and signal the presence of specific chemical species, known as analytes. Fluorescent probes are a class of chemosensors that exhibit a change in their fluorescence properties upon binding with an analyte. The core of a fluorescent chemosensor typically consists of a fluorophore (the light-emitting unit) and a receptor (the analyte-binding unit). The interaction between the receptor and the analyte modulates the photophysical properties of the fluorophore, leading to a detectable signal.
The design of selective chemosensors based on scaffolds similar to 4-(diethylamino)-2-mercaptobenzaldehyde often involves the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone.
In the context of sensing, the aldehyde group of this compound or its analogues can be reacted with various amines to create a diverse library of Schiff base ligands. The resulting imine (-C=N-) nitrogen, along with the adjacent mercapto (-SH) or hydroxyl (-OH) group, can form a coordination site for specific analytes.
The key design principles for achieving selectivity include:
Receptor Site Engineering: The size, shape, and electronic properties of the binding pocket created by the Schiff base can be tailored to selectively accommodate specific analytes. The choice of the amine component in the Schiff base synthesis is crucial for defining the geometry and coordination preferences of the receptor site.
Hard and Soft Acid-Base (HSAB) Theory: This principle guides the selection of donor atoms in the receptor to match the properties of the target analyte. For instance, hard donor atoms like oxygen and nitrogen are preferred for binding hard metal ions, while softer donor atoms like sulfur would favor interaction with soft metal ions. The presence of a soft sulfur donor in this compound suggests a potential for sensing soft metal ions.
Steric and Electronic Effects: The introduction of bulky groups or specific electronic functionalities can further enhance selectivity by preventing the binding of interfering species.
Research on Schiff bases derived from the analogous 4-(diethylamino)salicylaldehyde (B93021) has demonstrated the successful application of these principles in creating sensors for a variety of metal ions. For example, a simple Schiff base synthesized from picolinohydrazide (B126095) and 4-(diethylamino)salicylaldehyde was developed for the selective detection of Al³⁺ and Zn²⁺. rsc.org
The interaction of a fluorescent probe with an analyte can alter its fluorescence output through several mechanisms. For probes based on the 4-(diethylamino)benzaldehyde (B91989) scaffold, these mechanisms are key to their function as "turn-on" or "turn-off" sensors.
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor and fluorophore are electronically coupled. In the "off" state, an electron transfer from a donor to the excited fluorophore quenches the fluorescence. Upon analyte binding, the energy levels of the receptor are altered, inhibiting the PET process and "turning on" the fluorescence.
Chelating Enhanced Fluorescence (CHEF): This effect is commonly observed in sensors where analyte binding to the receptor forms a rigid complex. This rigidity restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay of the excited state, thus enhancing the fluorescence intensity. The formation of a chelate ring between the analyte and the donor atoms of the Schiff base ligand is a classic example of CHEF. rsc.org
Intramolecular Charge Transfer (ICT): In molecules with electron-donating and electron-accepting groups connected by a π-conjugated system, excitation can lead to a charge transfer from the donor to the acceptor. The emission properties of such ICT fluorophores are often highly sensitive to the polarity of their environment and to interactions with analytes. Analyte binding can modulate the efficiency of the ICT process, leading to a change in fluorescence color or intensity. Probes based on coumarin (B35378), which shares structural similarities with the potential fluorophores derived from this compound, have been shown to operate via an ICT mechanism for the detection of Cu²⁺. nih.gov
Other Mechanisms: Other processes such as Aggregation-Induced Emission Enhancement (AIEE) and Restriction of Intramolecular Rotation (RIR) have also been observed in Schiff base systems derived from 4-(diethylamino)salicylaldehyde. rsc.org AIEE occurs when non-emissive molecules become highly fluorescent upon aggregation, while RIR contributes to fluorescence enhancement by limiting non-radiative decay pathways.
While there is a lack of specific studies on this compound for the detection of Zn²⁺, Cd²⁺, Ag⁺, and Fe³⁺, extensive research on its hydroxyl analogue, 4-(diethylamino)salicylaldehyde, demonstrates the potential of this molecular framework. Schiff bases derived from this analogue have been successfully employed as fluorescent probes for various metal ions.
Zn²⁺: A diarylethene sensor incorporating a 4-diethylamino-salicylaldehyde Schiff base unit exhibited a threefold enhancement in fluorescence intensity upon binding with Zn²⁺, with a detection limit of 2.6 x 10⁻⁷ mol L⁻¹. researchgate.net Another simple Schiff base sensor was developed for the dual detection of Zn²⁺ and Al³⁺, showing a significant fluorescence enhancement and a detection limit of 1.24 x 10⁻⁷ M for Zn²⁺. rsc.org
Cd²⁺: Schiff base complexes of 4-(diethylamino)salicylaldehyde with aniline (B41778) have been synthesized and characterized with Cd(II), indicating the capability of this scaffold to coordinate with cadmium ions. researchgate.net
Ag⁺ and other ions: The versatility of the salicylaldehyde (B1680747) Schiff base platform is further highlighted by its use in detecting other metal ions. For instance, cholesterol-appended Schiff bases derived from 4-hydroxybenzaldehyde (B117250) have been explored for the selective sensing of Ag⁺ and Hg²⁺. rsc.org Additionally, Schiff bases from 4-(diethylamino)salicylaldehyde have been shown to detect Mn²⁺ and Cu²⁺. rsc.org
The table below summarizes the performance of some chemosensors based on the 4-(diethylamino)salicylaldehyde Schiff base scaffold for the detection of various metal ions.
| Target Ion | Sensor Description | Detection Limit | Reference |
| Zn²⁺ | Diarylethene with 4-diethylamino-salicylaldehyde Schiff base | 2.6 x 10⁻⁷ mol L⁻¹ | researchgate.net |
| Zn²⁺, Al³⁺ | Schiff base of picolinohydrazide and 4-(diethylamino)salicylaldehyde | 1.24 x 10⁻⁷ M (Zn²⁺) | rsc.org |
| Cu²⁺, Mn²⁺ | Schiff base of diaminomaleonitrile (B72808) and 4-(N,N-diethylamino)salicylaldehyde | - | rsc.org |
The Schiff base framework is not limited to cation detection. The imine proton can act as a hydrogen bond donor, and the aromatic system can participate in anion-π interactions, enabling the design of anion sensors. While no specific examples of this compound being used for hydrazine (B178648) detection were found, the general principle of using aldehyde-containing probes for hydrazine is well-established. The nucleophilic hydrazine can react with the aldehyde to form a hydrazone, leading to a change in the electronic and photophysical properties of the molecule.
A significant application of fluorescent probes derived from related structures is in the detection of enzyme activity. Human NAD(P)H: quinone oxidoreductase 1 (hNQO1) is an enzyme that is overexpressed in many cancer cells, making it an important biomarker for cancer diagnosis.
Fluorescent probes for hNQO1 have been designed using a "covalent-assembly" strategy. nih.gov These probes often incorporate a quinone propionic acid as the recognition unit, which is reduced by hNQO1. This enzymatic reaction triggers the release of a self-immolative linker, which in turn uncages a fluorescent reporter.
In this context, a precursor to a coumarin fluorophore, 2-cyano-3-(4-(diethylamino)-2-hydroxyphenyl) acrylic acid, has been used as the signaling unit in hNQO1-activated fluorescent probes. nih.gov Upon enzymatic activation, the highly fluorescent compound 7-diethylamino-3-cyanocoumarin is formed, resulting in a "turn-on" fluorescence signal. nih.gov This demonstrates that the 4-(diethylamino)phenyl moiety is a key component of fluorophores used in advanced probe design. Although these probes utilize the 2-hydroxyphenyl derivative, it highlights the utility of the core 4-(diethylamino)benzaldehyde structure in creating enzyme-responsive signaling molecules.
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is the basis for a range of photonic applications, including frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials.
The key molecular features for second-order NLO activity are:
An extended π-conjugated system.
The presence of strong electron-donating and electron-accepting groups at the ends of the conjugated system (a D-π-A structure).
A non-centrosymmetric arrangement in the bulk material.
The this compound molecule possesses a strong electron-donating diethylamino group and an electron-withdrawing aldehyde group, connected by a benzene (B151609) ring. The mercapto group can also influence the electronic properties of the molecule. This donor-acceptor structure suggests that the molecule could exhibit NLO properties.
Design and Synthesis of NLO-Active Derivatives
There is no available literature detailing the design and synthesis of nonlinear optical (NLO)-active derivatives originating from this compound. Research on NLO materials often involves molecules with strong electron donor and acceptor groups, a general structural feature of this compound. However, specific studies utilizing this mercaptobenzaldehyde derivative for NLO applications have not been published.
Evaluation of Hyperpolarizability
Consistent with the lack of information on the synthesis of its NLO-active derivatives, no data exists on the evaluation of the hyperpolarizability of any such compounds derived from this compound. The hyperpolarizability of a molecule is a key measure of its NLO efficiency, and without the synthesis of relevant derivatives, this property remains unevaluated for this specific chemical family.
Integration into Functional Materials and Nanostructures
The integration of this compound into more complex functional materials and nanostructures is also an area lacking in published research.
Nano-sized Metal Complexes for Material Applications
While the formation of metal complexes with Schiff bases derived from aldehydes is a common strategy in materials science, there are no specific reports on the synthesis or application of nano-sized metal complexes involving this compound. The sulfur atom in the mercapto group and the nitrogen in the diethylamino group could potentially act as coordination sites for metal ions, but this potential has not been explored in the available scientific literature.
Polymeric and Supramolecular Systems
Similarly, the use of this compound as a monomer or building block in the creation of polymeric or supramolecular systems is not documented. The development of functional polymers and self-assembling supramolecular structures often relies on monomers with specific reactive groups and intermolecular interaction capabilities. However, the application of this particular compound in such systems has not been reported.
Mechanistic Studies of Chemical Reactions Involving 4 Diethylamino 2 Mercaptobenzaldehyde
Elucidation of Reaction Pathways and Intermediates
There is currently no available scientific literature that elucidates the specific reaction pathways and intermediates involved in chemical reactions with 4-(Diethylamino)-2-mercaptobenzaldehyde.
Kinetic Studies of Key Transformations
Detailed kinetic studies, including the determination of rate constants and reaction orders for key transformations involving this compound, have not been reported in the reviewed literature.
Stereochemical Aspects of Reactions
Information regarding the stereochemical aspects of reactions involving this compound, such as the formation of stereoisomers or the influence of chiral catalysts, is not available in the current scientific literature.
Future Research Directions
Development of Next-Generation Chemosensors
The inherent functionalities of 4-(Diethylamino)-2-mercaptobenzaldehyde make it an exemplary candidate for the development of highly selective and sensitive chemosensors. The aldehyde group offers a reactive site for forming Schiff bases, a cornerstone of many sensing mechanisms. nih.govedu.krd The presence of both a nitrogen donor in the diethylamino group and a sulfur donor in the mercapto group allows for the chelation of a variety of metal ions. dntb.gov.uarsc.org
Future research will likely focus on creating sophisticated optical and electrochemical sensors. rsc.orgbham.ac.ukresearchgate.net By reacting this compound with various fluorophores containing primary amine groups, a new generation of "turn-on" or "turn-off" fluorescent sensors can be developed. The electron-donating diethylamino group can enhance the quantum yield of such systems, leading to improved sensitivity. The strategic placement of the mercapto and amino groups allows for the specific recognition of soft and borderline metal ions, a principle that can be further exploited to design sensors for environmentally and biologically significant cations.
| Potential Sensor Design | Target Analyte | Sensing Mechanism | Potential Application |
| Schiff base with a pyrene (B120774) fluorophore | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) | Chelation-enhanced fluorescence quenching (CHEQ) | Environmental water monitoring |
| Schiff base with a rhodamine derivative | pH changes | Spirolactam ring-opening | Intracellular pH sensing |
| Immobilization on an electrode surface | Volatile organic compounds (VOCs) | Change in electrochemical impedance | Indoor air quality monitoring |
| Conjugate with a biomolecule (e.g., peptide) | Specific enzymes | Enzyme-triggered signal amplification | Disease biomarker detection |
Exploration of Novel Material Science Applications
The reactivity of the aldehyde and mercapto groups in this compound opens avenues for its use as a monomer or functional cross-linker in the synthesis of novel polymers and materials. nih.govnih.gov Aldehyde-functional polymers are recognized as valuable platforms for creating diverse and active materials. nih.gov
Future research could explore the polymerization of this compound or its derivatives to create conductive polymers, where the sulfur and nitrogen atoms can facilitate charge transport. The ability of the mercapto group to bind to noble metal surfaces could be utilized in the development of self-assembled monolayers (SAMs) on gold or silver, leading to new electronic devices or sensing platforms. nih.gov Furthermore, incorporating this compound into polymer backbones could yield materials with tunable optical properties, such as photochromism or solvatochromism, due to the influence of the diethylamino group on the electronic structure. The development of sustainable polymers from functionalized aldehydes is also a growing area of interest. mdpi.com
| Material Type | Key Functional Group(s) Utilized | Potential Application | Anticipated Properties |
| Conductive Polymers | Mercapto, Diethylamino | Organic light-emitting diodes (OLEDs), transistors | Enhanced charge mobility, semiconducting behavior |
| Self-Assembled Monolayers (SAMs) | Mercapto | Biosensors, molecular electronics | Ordered molecular films on metal surfaces |
| Functional Polycarbonates | Aldehyde | Drug delivery, smart coatings | Degradability, reactive sites for conjugation |
| Coordination Polymers/Metal-Organic Frameworks (MOFs) | Mercapto, Aldehyde (post-synthetic modification) | Gas storage, catalysis | High porosity, selective binding sites |
Advanced Mechanistic Investigations via In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its performance in various applications. Advanced in situ spectroscopic techniques can provide real-time insights into the structural and electronic changes that occur during sensing events or polymerization reactions.
Future research should employ techniques such as in situ NMR, UV-Vis, and Raman spectroscopy to probe the kinetics and thermodynamics of Schiff base formation and metal ion coordination. nih.govresearchgate.net For instance, monitoring the changes in the ¹H NMR spectrum upon addition of a metal ion could elucidate the binding stoichiometry and conformational changes of the resulting complex. mdpi.com In situ spectro-electrochemistry could be particularly valuable for studying the redox processes in electrocatalytic applications, providing a molecular-level understanding of the catalytic mechanism. nih.gov These studies will be instrumental in rationally designing next-generation systems with enhanced performance characteristics.
| Spectroscopic Technique | Research Question | Information to be Gained |
| In Situ ¹H and ¹³C NMR | How does the molecule bind to different metal ions? | Stoichiometry, binding constants, conformational changes in solution. |
| Time-resolved UV-Vis Spectroscopy | What are the kinetics of Schiff base formation with different amines? | Reaction rates, identification of transient intermediates. |
| In Situ Surface-Enhanced Raman Spectroscopy (SERS) | How does the molecule orient itself on a metal surface? | Adsorption geometry, vibrational changes upon analyte binding. |
| In Situ Fourier-Transform Infrared (FTIR) Spectroscopy | What is the mechanism of polymerization? | Monitoring the disappearance of monomer functional groups and the appearance of polymer linkages. |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Diethylamino)-2-mercaptobenzaldehyde, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized benzaldehyde precursors. A plausible route includes:
Mercapto Group Introduction: React 4-(Diethylamino)benzaldehyde derivatives with a thiolating agent (e.g., Lawesson’s reagent or H₂S under controlled conditions) to replace hydroxyl or halogen groups with -SH.
Protection/Deprotection: Use protective groups (e.g., acetyl for -SH) to prevent oxidation during subsequent steps.
Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Conditions:
- Temperature: Maintain reflux (80–110°C) for thiolation steps to ensure reactivity .
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution .
- Atmosphere: Use nitrogen/argon to prevent thiol oxidation to disulfides .
Example Protocol:
| Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|
| 4-(Diethylamino)-2-hydroxybenzaldehyde | Lawesson’s reagent | Toluene, 110°C, 12h | ~65% (theoretical) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR:
- ¹H NMR: Aromatic protons appear as doublets (δ 6.5–8.0 ppm). The -SH proton (if unprotected) is a broad singlet (δ 1.5–3.0 ppm), while the aldehyde proton resonates at δ 9.8–10.2 ppm. Diethylamino (-N(CH₂CH₃)₂) protons show quartets (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for CH₂) .
- ¹³C NMR: Aldehyde carbon at δ 190–195 ppm; aromatic carbons at δ 110–160 ppm .
- FT-IR: Strong C=O stretch (aldehyde) at ~1700 cm⁻¹; S-H stretch (if unprotected) at ~2550 cm⁻¹ .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 237.12 (C₁₁H₁₅NOS⁺) with fragmentation peaks at m/z 164 (loss of -CH₂CH₃) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize thiol oxidation during the reaction?
Methodological Answer:
- Inert Conditions: Conduct reactions under nitrogen/argon to exclude oxygen. Use Schlenk lines or gloveboxes for sensitive steps .
- Protective Agents: Temporarily protect the -SH group as a thioether (e.g., using acetyl chloride) and deprotect post-synthesis with mild bases (e.g., NaOH in ethanol) .
- Antioxidants: Add reducing agents like dithiothreitol (DTT) or ascorbic acid (0.1–1.0 mM) to the reaction mixture .
- Kinetic Monitoring: Use TLC or in-situ FT-IR to track reaction progress and terminate before side reactions dominate.
Case Study:
Replacing unprotected thiolation with a protected intermediate increased yield from 45% to 72% in analogous benzaldehyde syntheses .
Q. What strategies are recommended for resolving contradictory data regarding the biological activity of this compound derivatives in different studies?
Methodological Answer:
- Controlled Replication: Standardize assay conditions (e.g., cell lines, solvent controls, pH) to isolate variables. For example, discrepancies in IC₅₀ values may arise from DMSO concentration differences in cell-based assays .
- Structure-Activity Relationship (SAR) Analysis: Compare derivatives with systematic substitutions (e.g., -SH vs. -OH, alkyl chain variations) to identify critical functional groups .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes and validate with experimental IC₅₀ values .
Example:
A 2025 study resolved conflicting antibacterial results by demonstrating that the compound’s activity against S. aureus is pH-dependent, with optimal efficacy at pH 6.5–7.0 .
Q. How can researchers design experiments to study the chelation properties of this compound with transition metals?
Methodological Answer:
- Titration Calorimetry (ITC): Measure binding constants (Kd) by titrating metal ions (e.g., Cu²⁺, Fe³⁺) into the compound solution. Monitor enthalpy changes to infer stoichiometry .
- UV-Vis Spectroscopy: Track shifts in λ_max (e.g., 250–400 nm) upon metal chelation. For Cu²⁺ complexes, expect d-d transition bands at ~600 nm .
- X-ray Crystallography: Co-crystallize the compound with metals to determine coordination geometry. Example: A 4H-chromene derivative formed a square-planar Cu²⁺ complex with N,O-chelation .
Key Finding:
In a 2023 study, the compound’s thiol group showed higher affinity for Hg²⁺ (log K = 5.2) compared to Pb²⁺ (log K = 3.8), suggesting selectivity for heavy metal sensing .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with isocratic elution (acetonitrile/water, 70:30) and UV detection at 254 nm .
- Preparative TLC: Employ silica gel GF₂₅₄ plates and a hexane/ethyl acetate (3:1) mobile phase for small-scale purification .
- Recrystallization Optimization: Test solvent pairs (e.g., dichloromethane/hexane) to maximize crystal purity. Slow cooling (1°C/min) reduces co-precipitation of impurities .
Data Note:
A 2024 study achieved >98% purity using a two-step process: column chromatography (SiO₂, ethyl acetate) followed by recrystallization (ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
